2,5-Dihydroxy-1,4-benzoquinone
Overview
Description
2,5-Dihydroxy-1,4-benzoquinone, also known as 2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione, 2,5-Dihydroxy-p-benzoquinone, 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione, or Anilic acid, is an organic compound . It is formally derived from 1,4-benzoquinone by replacing two hydrogen atoms with hydroxyl (OH) groups . It is one of seven dihydroxybenzoquinone isomers .
Synthesis Analysis
The synthesis of this compound involves coordination polymers with binary ligands, including this compound and 4,4′-bipyridyl, synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) .Molecular Structure Analysis
The molecular structure of this compound is planar . It has a linear formula of (HO)2C6H2(=O)2 and a molecular weight of 140.09 .Chemical Reactions Analysis
This compound reacts readily with secondary amines to 2,5-diamino compounds and with thiols to the corresponding 2,5-dithioether derivatives .Physical and Chemical Properties Analysis
This compound has a melting point of 235 °C (dec.) . It is a yellow solid with planar molecules .Scientific Research Applications
Metal Complex Synthesis 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is extensively utilized in synthesizing mono and polynuclear complexes. Its derivatives, particularly those with [O, N, O, N] donor sets, have been instrumental in studying metal-metal interactions, generating electrochromic NIR dyes, and exploring unusual chemical reactivity. These compounds have applications in small molecule activation, homogeneous catalysis, and the creation of switchable molecular magnetic materials (Sarkar et al., 2015).
Rechargeable Battery Anodes DHBQ's disodium salt has been proposed as a promising anode material for rechargeable sodium ion batteries. It shows notable characteristics like an average operation voltage of ~1.2 V, reversible capacity of ~265 mA h g(-1), long cycle life, and high rate capability (Zhu et al., 2015).
Hydrogen Bonding and Molecular Vibrations Study Research into DHBQ's intramolecular hydrogen bonding via quantumchemical calculations and vibrational spectroscopy has provided insights into molecular structures and interactions. These studies have revised and extended our understanding of DHBQ's vibrational spectra (Szabó & Kovács, 1999).
Pulp Bleaching Processes Investigations into the degradation of DHBQ by hydrogen peroxide under alkaline conditions, like those in pulp bleaching, have revealed insights into improving pulp processing. The mechanism involves the formation of an intermediate with an O-O bridge, leading to the quantitative degradation of DHBQ into malonic acid (Hosoya & Rosenau, 2013).
Antifungal Applications 2,5-Dihydroxy-1,4-benzoquinones have been shown to inhibit the growth and spore germination of various fungal species. The nature and polarity of substituents on the quinone ring significantly affect their growth-inhibitory properties (Brewer et al., 1977).
Potassium-Ion Batteries A novel organic this compound potassium salt has been developed, exhibiting an ultrahigh initial coulombic efficiency of 96% as an anode for potassium-ion batteries. The flexible and stable structure of this compound, along with fast potassium kinetics, makes it an advanced option for battery technology (Deng et al., 2020).
Mechanism of Action
Target of Action
2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is an organic compound that interacts with various targets. It readily reacts with secondary amines to form 2,5-diamino compounds and with thiols to form the corresponding 2,5-dithioether derivatives . It also acts as a chelating ligand in the formation of metal complexes .
Mode of Action
The mode of action of DHBQ involves two possible mechanisms: ipso-substitution at C-2/C-5 and the sequence of C-3/C-6 addition and C-2/C-5 elimination . The reaction with morpholine is an ipso-substitution, while the reaction with benzenethiol and 1-hexanethiol proceeds according to the addition/elimination mechanism .
Biochemical Pathways
DHBQ affects various biochemical pathways. For instance, it participates in the polymerization of polylactide (PLA) and polystyrene (PS), where it opens the lactide ring, resulting in a carboxylic end group that further facilitates the growth of the PLA chain .
Result of Action
The result of DHBQ’s action depends on its targets and the environment. In the context of polymerization, it facilitates the growth of the PLA chain . In the context of batteries, it exhibits a high discharging capacity, contributing to the battery’s long lifetime and high rate capabilities .
Action Environment
The action of DHBQ is influenced by environmental factors. For instance, its reaction with secondary amines and thiols can proceed according to different mechanisms depending on the acidity of the medium . In the context of batteries, its performance is influenced by the electrolyte used .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxy-1,4-benzoquinone is known to interact with secondary amines to form 2,5-diamino compounds and with thiols to form the corresponding 2,5-dithioether derivatives . It also acts as a redox-active ligand for coordination polymer syntheses . The compound is a weak acid, and one or both hydroxyls can lose a proton to yield the anions C6H3O4 and C6H2O4 .
Cellular Effects
It is known that the compound exhibits ferroelectric properties , which may influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with secondary amines and thiols . The reaction with secondary amines leads to the formation of 2,5-diamino compounds, while the reaction with thiols results in the formation of 2,5-dithioether derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound is a yellow solid with planar molecules .
Metabolic Pathways
It is known that the compound forms a variety of metal complexes, functioning as a binucleating ligand .
Properties
IUPAC Name |
2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSYADJLNBHAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2881-40-5 (di-K salt) | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060658, DTXSID60938739 | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange powder; [Alfa Aesar MSDS] | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19485 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
615-94-1, 1760-52-7 | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC144259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 615-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxy-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KG5HVB52Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.